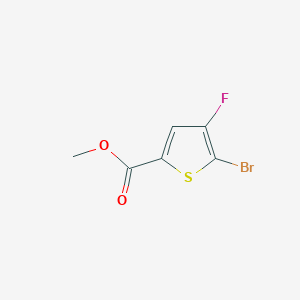

Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNGYTAEUYSZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573781 | |

| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395664-59-2 | |

| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Given the absence of a standardized, single-pot synthesis in current literature, this document leverages established chemical principles and analogous reactions to propose two primary, robust synthetic routes. The guide delves into the mechanistic rationale behind each proposed pathway, offers detailed, step-by-step experimental protocols, and outlines essential safety, handling, and characterization procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to approach the synthesis of this and structurally related thiophene derivatives with confidence and scientific rigor.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in modern chemistry. The unique electronic properties of the thiophene ring, combined with its capacity for diverse functionalization, have made it a privileged structure in numerous applications. In medicinal chemistry, the thiophene nucleus is a bioisostere of the benzene ring and is integral to a wide array of approved drugs, including the antiplatelet agent Clopidogrel and the antidepressant Duloxetine. The introduction of halogens, such as bromine and fluorine, onto the thiophene ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This compound is a highly functionalized building block. The orthogonal reactivity of its substituents—the bromine atom (amenable to cross-coupling reactions), the fluorine atom (for modulating electronics and metabolic stability), and the methyl ester (a handle for amide formation or reduction)—makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.[1] This guide will explore the most chemically sound approaches to its synthesis, focusing on practicality, efficiency, and mechanistic clarity.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections. The most logical strategies involve the sequential introduction of the halogen substituents onto a pre-formed thiophene-2-carboxylate core. Two primary routes emerge as the most promising:

-

Route A: Electrophilic Bromination. This strategy commences with a 4-fluorothiophene precursor and introduces the bromine atom at the C5 position via electrophilic aromatic substitution. This is often the most direct approach for late-stage bromination.

-

Route B: Nucleophilic/Electrophilic Fluorination. This pathway begins with a more readily available 5-bromothiophene precursor. The introduction of fluorine at the C4 position is more challenging and typically requires either metallation followed by quenching with an electrophilic fluorine source or a more complex multi-step sequence.

The following sections will detail the theoretical and practical considerations for each route.

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the successful synthesis of the target compound. The following table summarizes key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 395664-59-2 | [2] |

| Molecular Formula | C₆H₄BrFO₂S | [2] |

| Molecular Weight | 239.06 g/mol | Calculated |

| Appearance | Expected to be a solid (ask) | [2] |

| Boiling Point | 260 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.742 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.555 (Predicted) | [2] |

| ¹H NMR | Expected signals for methoxy protons (~3.9 ppm) and one thiophene proton. | General Chemical Principles |

| ¹⁹F NMR | A singlet or doublet (if coupled to H) is expected in the typical aryl-F region. | General Chemical Principles |

| ¹³C NMR | Expected signals for methyl, carbonyl, and four distinct thiophene carbons. | General Chemical Principles |

| Mass Spec (MS) | Isotopic pattern characteristic of one bromine atom (M, M+2 peaks of ~1:1 ratio). | General Chemical Principles |

Synthetic Protocol: Route A (Electrophilic Bromination)

This route is predicated on the selective bromination of a fluorinated thiophene ester. The electron-donating character of the thiophene sulfur atom activates the ring towards electrophilic substitution, while the ester and fluorine substituents are deactivating. The C5 position is the most sterically accessible and electronically favorable site for bromination.

Mechanistic Rationale

Electrophilic bromination of thiophenes is a classic and reliable transformation. The reaction proceeds via the formation of a positively charged sigma complex (Wheland intermediate), which is stabilized by the sulfur atom. The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a mild and highly selective source of electrophilic bromine, often used for activated rings. Alternatively, molecular bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can be used to enhance the electrophilicity of the bromine for less reactive substrates.[3] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile.

Caption: Generalized mechanism for electrophilic bromination of the thiophene ring.

Experimental Protocol (Route A)

Step 1: Synthesis of Methyl 4-fluorothiophene-2-carboxylate Note: This starting material is not readily available. Its synthesis would likely involve a multi-step sequence, potentially adapting a Schiemann reaction on methyl 4-aminothiophene-2-carboxylate, a method proven effective for the 3-fluoro isomer.[4] For the purpose of this guide, we will assume the availability of this precursor.

Step 2: Bromination

| Reagent | M.W. | Amount | Moles | Rationale |

| Methyl 4-fluorothiophene-2-carboxylate | 160.16 | 1.60 g | 10.0 mmol | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 mmol | Brominating Agent (1.05 eq) |

| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous Solvent |

| Acetic Acid | - | 10 mL | - | Co-solvent/Catalyst |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluorothiophene-2-carboxylate (1.60 g, 10.0 mmol).

-

Dissolve the starting material in 50 mL of dichloromethane and 10 mL of acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Synthetic Protocol: Route B (Metallation & Fluorination)

This approach begins with the commercially available 5-bromothiophene-2-carboxylic acid, which is first esterified. The key step is the introduction of the fluorine atom at the C4 position. Direct fluorination is challenging; therefore, a directed ortho-metallation followed by quenching with an electrophilic fluorine source is the most plausible strategy.

Mechanistic Rationale

The carboxylate group at C2 can direct metallation to the C3 position. However, to achieve C4 fluorination, we must start with the C5 position blocked by bromine. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can deprotonate the C4 position, forming a thienyllithium intermediate. This highly reactive species can then be quenched with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). This reagent is an effective, crystalline, and relatively safe source of "F⁺".[4]

Experimental Protocol (Route B)

Step 1: Fischer Esterification of 5-Bromothiophene-2-carboxylic acid

| Reagent | M.W. | Amount | Moles | Rationale |

| 5-Bromothiophene-2-carboxylic acid | 207.05 | 2.07 g | 10.0 mmol | Starting Material[1] |

| Methanol (MeOH) | - | 50 mL | - | Reagent and Solvent |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 0.5 mL | ~9 mmol | Acid Catalyst[5] |

Procedure:

-

Suspend 5-Bromothiophene-2-carboxylic acid (2.07 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.[5]

-

Carefully add concentrated sulfuric acid (0.5 mL) to the stirring suspension.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. The reaction should become a clear solution.[5]

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Pour the residue into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 5-bromothiophene-2-carboxylate, which can be used in the next step, often without further purification.[5]

Step 2: Directed Metallation and Fluorination

| Reagent | M.W. | Amount | Moles | Rationale |

| Methyl 5-bromothiophene-2-carboxylate | 221.07 | 2.21 g | 10.0 mmol | Starting Material[6] |

| Diisopropylamine | 101.19 | 1.5 mL | 10.5 mmol | LDA Precursor |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 4.2 mL | 10.5 mmol | LDA Precursor |

| N-Fluorobenzenesulfonimide (NFSI) | 315.26 | 3.47 g | 11.0 mmol | Electrophilic Fluorine Source |

| Tetrahydrofuran (THF), anhydrous | - | 60 mL | - | Anhydrous Solvent |

Procedure:

-

Prepare LDA: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (1.5 mL, 10.5 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise. Stir at -78 °C for 30 minutes.

-

Metallation: In a separate flame-dried flask, dissolve Methyl 5-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol) in 40 mL of anhydrous THF. Cool this solution to -78 °C.

-

Transfer the freshly prepared LDA solution to the substrate solution via cannula while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.

-

Fluorination: Dissolve NFSI (3.47 g, 11.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction carefully by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the target compound.

Safety and Handling

Professionals engaged in the synthesis of halogenated thiophenes must adhere to strict safety protocols. The following guidelines are based on data for structurally similar compounds.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. All operations should be conducted inside a certified chemical fume hood.[7][9]

-

Chemical Hazards:

-

Toxicity: Brominated organic compounds can be toxic if swallowed, inhaled, or in contact with skin.[7][10] They may cause skin and eye irritation or severe burns.[7][11]

-

Lachrymator: Many bromo-compounds are lachrymators (cause tearing).[7]

-

Reactivity: Reagents like n-Butyllithium are pyrophoric and react violently with water. Handle under an inert atmosphere at all times.

-

-

Handling: Avoid breathing dust, vapors, or mists.[7] Do not allow the material to come into contact with skin or eyes.[8] Ensure adequate ventilation.

-

Storage: Store all reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The final product should be stored under refrigeration to maintain quality.[7][8]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[7]

Conclusion and Future Perspectives

The synthesis of this compound is a non-trivial but achievable goal for the skilled synthetic chemist. This guide outlines two plausible and robust strategies based on well-established organometallic and electrophilic substitution chemistry. Route A, involving the bromination of a fluorinated precursor, is likely the more direct method, contingent on the accessibility of the starting material. Route B, while more steps, utilizes a more readily available starting material and employs a modern fluorination technique that is broadly applicable.

Future work should focus on optimizing the reaction conditions for each step to maximize yield and minimize side-product formation. Furthermore, exploring alternative fluorination methodologies, such as those employing palladium catalysis or novel fluorinating agents, could lead to more efficient and scalable syntheses for this valuable chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CasNo.395664-59-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

An In-Depth Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl ester group on a thiophene core, makes it a versatile building block for the synthesis of complex molecules. Thiophene-based structures are prominent in medicinal chemistry and materials science, and this particular derivative offers multiple points for chemical modification.[1][2] This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic strategies and reactivity, and explores its potential applications in drug discovery and advanced materials, offering a technical resource for researchers and development professionals.

Introduction: The Significance of Substituted Thiophenes

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene rings being a particularly privileged scaffold.[2] The incorporation of a thiophene moiety can significantly modify a molecule's physicochemical properties, such as solubility and metabolic stability, and enhance its binding affinity to biological targets through various interactions.[2] The structural diversity and versatile reactivity of thiophene derivatives have led to their inclusion in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2] Halogenated thiophenes, such as this compound, serve as key intermediates, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the construction of novel pharmaceutical agents and functional organic materials.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 395664-59-2 | [4] |

| Molecular Formula | C₆H₄BrFO₂S | [4] |

| Molecular Weight | 239.06 g/mol | [4] |

| Boiling Point | 260 °C at 760 mmHg | [4] |

| Density | 1.742 g/cm³ | [4] |

| Appearance | (Typically a solid or liquid, requires experimental verification) | |

| Purity | Commonly available in purities of 95-99% | [4] |

| Storage | Store in a cool, dry place, sealed from moisture | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A logical pathway involves the regioselective bromination of a pre-functionalized fluorothiophene precursor. The choice of brominating agent and reaction conditions is critical to achieving the desired isomer.

A plausible synthetic workflow is outlined below. The process begins with a suitable fluorothiophene starting material, which is first carboxylated and then esterified, followed by a selective bromination at the 5-position. The electron-withdrawing nature of the fluorine and carboxylate groups influences the regioselectivity of the bromination step.

Causality Behind Experimental Choices:

-

Esterification: The use of methanol with a catalytic amount of strong acid like H₂SO₄ is a classic and cost-effective method for converting a carboxylic acid to its methyl ester (Fisher esterification).[5] The reaction is driven to completion by using an excess of methanol.

-

Bromination: N-Bromosuccinimide (NBS) is often chosen as a brominating agent for activated aromatic rings like thiophene because it is easier to handle than elemental bromine and can provide higher selectivity under controlled conditions. Acetonitrile or acetic acid are common solvents for such reactions.[3] The 5-position of the 2-carboxylated thiophene is highly activated towards electrophilic substitution, ensuring high regioselectivity.

Reactivity and Functionalization Potential

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

-

C-Br Bond: The bromine atom at the 5-position is the primary site for functionalization. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.

-

Thiophene Ring: The C-H bond at the 3-position can potentially be deprotonated with a strong base for further substitution, although this is less facile than reactions at the C-Br bond.

Applications in Research and Development

As a functionalized building block, this compound is a valuable intermediate in two primary fields:

-

Pharmaceutical Drug Discovery: The thiophene core is a well-established pharmacophore. This compound allows for the systematic introduction of diverse substituents at the 5-position via cross-coupling chemistry. This enables the exploration of structure-activity relationships (SAR) to develop novel drug candidates targeting a range of diseases.[1] The fluorine atom can also serve to block metabolic pathways or enhance binding affinity.

-

Materials Science: Thiophene-based polymers are known for their conductive properties. This monomer can be used in the synthesis of well-defined oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] The bromine atom provides a site for polymerization reactions like Stille or Suzuki polycondensation.

Experimental Protocols

To illustrate its utility, a representative protocol for a Suzuki cross-coupling reaction is provided below. This procedure is a self-validating system; successful product formation confirms the reactivity of the C-Br bond.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 4-fluoro-5-phenylthiophene-2-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Rationale: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and hinder the reaction.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Rationale: Heating is required to drive the catalytic cycle. The dppf ligand provides stability to the palladium catalyst and promotes efficient oxidative addition and reductive elimination steps.

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

-

Hazard Identification: Halogenated organic compounds should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Avoid generating dust or aerosols. Keep away from heat and sources of ignition.

Conclusion

This compound is a high-value chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal building block for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound provides a reliable and versatile platform for the development of next-generation therapeutics and advanced functional materials.

References

- Henan Coreychem Co., LTD.

- Chem-Impex.

- PubChem.

- PubChem.

- The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. This compound, CasNo.395664-59-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of Complex Thiophenes

In the landscape of modern medicinal chemistry and materials science, substituted thiophenes represent a cornerstone of molecular design. Their versatile electronic properties and ability to engage in a multitude of chemical transformations make them privileged scaffolds in the development of novel therapeutic agents and functional organic materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for the unambiguous determination of molecular structure in solution.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-4-fluorothiophene-2-carboxylate , a halogenated thiophene ester with significant potential as a synthetic intermediate. While a directly recorded spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and extensive data from related structures to provide a robust, predictive analysis. By dissecting the expected chemical shifts, coupling constants, and substituent effects, we will construct a detailed spectral portrait of the target molecule. This approach not only serves as a valuable reference for researchers working with this compound but also as an instructive case study in the predictive power of NMR spectroscopy.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following IUPAC-compliant numbering scheme for this compound will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals in the aromatic region and one in the aliphatic region. The analysis will be based on the foundational chemical shifts of thiophene and the predictable influence of its substituents.[1][2]

Chemical Shift Analysis

-

Thiophene Ring Proton (H3): The single proton on the thiophene ring, H3, is flanked by the electron-withdrawing methyl carboxylate group at C2 and the electronegative fluorine atom at C4. The methyl carboxylate group is expected to deshield H3, shifting its resonance downfield. The fluorine atom at C4 will also exert a deshielding effect on H3. Consequently, the chemical shift of H3 is predicted to be in the range of 7.20 - 7.50 ppm .

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a typical chemical environment and are expected to appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 3.80 - 4.00 ppm .

Coupling Constant (J-coupling) Analysis

A key feature of the ¹H NMR spectrum will be the splitting pattern of the H3 signal due to coupling with the adjacent fluorine atom at C4.

-

³J(H3-F4) Coupling: A three-bond coupling between H3 and F4 is expected. This will split the H3 signal into a doublet. The magnitude of this coupling constant is typically in the range of 1-4 Hz for fluoro-substituted aromatic systems.[3]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.20 - 7.50 | Doublet (d) | ³J(H3-F4) = 1-4 |

| -OCH₃ | 3.80 - 4.00 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.[4][5] The presence of fluorine will also introduce characteristic C-F couplings.[6][7]

Chemical Shift Analysis

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C2: This carbon is directly attached to the electron-withdrawing methyl carboxylate group, which will cause a significant downfield shift. Its resonance is predicted in the range of 160 - 165 ppm for the carbonyl carbon and 130-135 ppm for the ring carbon.

-

C3: This carbon is adjacent to two electron-withdrawing groups (at C2 and C4) and will be deshielded. Its predicted chemical shift is in the range of 115 - 125 ppm .

-

C4: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a substantial downfield shift. This resonance is expected to be in the range of 150 - 160 ppm .

-

C5: This carbon is attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, but this is counteracted by the electronic effects of the other substituents. The predicted chemical shift is in the range of 110 - 120 ppm .

-

-

Carboxylate Carbonyl Carbon (-COO-): The carbonyl carbon of the methyl ester group will appear at a characteristic downfield chemical shift, predicted to be in the range of 160 - 165 ppm .

-

Methyl Carbon (-OCH₃): The carbon of the methyl group will resonate in the typical range for a methyl ester, around 52 - 55 ppm .

Coupling Constant (J-coupling) Analysis

The most informative feature of the ¹³C NMR spectrum will be the couplings between the carbon and fluorine atoms.[8][9]

-

¹J(C4-F4) Coupling: A large one-bond coupling is expected between C4 and the directly attached F4 atom. This will split the C4 signal into a doublet with a coupling constant typically in the range of 240 - 260 Hz .[7]

-

²J(C3-F4) and ²J(C5-F4) Couplings: Two-bond couplings from F4 to the adjacent carbons, C3 and C5, are also anticipated. These will split the C3 and C5 signals into doublets with smaller coupling constants, typically in the range of 20 - 30 Hz .

-

³J(C2-F4) Coupling: A three-bond coupling between C2 and F4 is also possible, which would result in a further splitting of the C2 signal into a doublet with a coupling constant of approximately 2-5 Hz .

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 130 - 135 | Doublet (d) | ³J(C2-F4) = 2-5 |

| C3 | 115 - 125 | Doublet (d) | ²J(C3-F4) = 20-30 |

| C4 | 150 - 160 | Doublet (d) | ¹J(C4-F4) = 240-260 |

| C5 | 110 - 120 | Doublet (d) | ²J(C5-F4) = 20-30 |

| -COO- | 160 - 165 | Singlet (s) or very small doublet | N/A |

| -OCH₃ | 52 - 55 | Singlet (s) | N/A |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is important to use a high-purity NMR-grade solvent to minimize interfering signals.[10][11]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.[12]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters: [4][13][14]

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width (SW): 12-16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters: [4][13][15]

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Spectral Width (SW): 200-220 ppm (centered around 100 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Accurately pick the peak positions for both ¹H and ¹³C spectra.

Conclusion: A Predictive Framework for Structural Verification

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically evaluating the expected chemical shifts and coupling constants based on established principles and data from analogous compounds, we have constructed a detailed spectral fingerprint for this molecule. This guide not only serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related thiophene derivatives but also underscores the power of NMR spectroscopy as a predictive tool in structural elucidation. The provided experimental protocols further ensure that high-quality, reliable data can be obtained for empirical verification. As the complexity of synthetic targets continues to grow, the ability to anticipate and interpret NMR spectra with a high degree of confidence remains an indispensable skill for the modern chemical professional.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan. [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. [Link]

-

Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. (1983). Canadian Journal of Chemistry. [Link]

-

Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2012). The Journal of Organic Chemistry. [Link]

-

Why do we use cdcl3 as a solvent for recording the NMR spectrum? (2018). Quora. [Link]

-

The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (1984). Bulletin of the Chemical Society of Japan. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies. (1980). The Journal of Organic Chemistry. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1972). Acta Chemica Scandinavica. [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. [Link]

-

Coefficients of the contribution of substituents to the 13 C chemical shifts. (n.d.). ResearchGate. [Link]

-

The Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. (1984). Bulletin of the Chemical Society of Japan. [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Iraqi Journal of Science. [Link]

-

NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

-

The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Semantic Scholar. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. [Link]

-

What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021). Quora. [Link]

-

An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. (n.d.). ResearchGate. [Link]

-

NMR Spectroscopy – 13C NMR Coupling Constants. (n.d.). Organic Chemistry Data & Info. [Link]

-

Calculated coupling constantsa (J, Hz) of THT at 313 K for different... (n.d.). ResearchGate. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1966). Journal of the American Chemical Society. [Link]

-

NMR Periodic Table: Fluorine NMR. (n.d.). IMSERC. [Link]

-

Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. (1980). Organic Magnetic Resonance. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

Optimized Default 1H Parameters. (2020). University of Washington, Department of Chemistry NMR Facility. [Link]

-

Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

-

Basic Acquisition Parameters. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

-

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. [Link]

-

Quantitative NMR Spectroscopy. (n.d.). University of Cambridge, Department of Chemistry. [Link]

-

Electron Coupling of Proton Spins in Heterocyclic Molecules. N-benzylthieno [3,2-b ]pyrrole. (1962). The Journal of Chemical Physics. [Link]

-

Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? (2015). ResearchGate. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. (2007). Journal of Computational Chemistry. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scispace.com [scispace.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to the Crystal Structure of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

Substituted thiophenes are cornerstone heterocycles in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity and physical properties. This guide provides a comprehensive analysis of the crystal structure of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated thiophene derivative of significant interest. We delve into a plausible synthetic route, the detailed methodology of single-crystal X-ray diffraction (XRD) for structural elucidation, and a thorough examination of the resulting crystallographic data. The discussion emphasizes the critical role of intermolecular interactions, such as halogen bonding and hydrogen bonding, in dictating the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in halogenated heterocyclic compounds.

Introduction: The Significance of Halogenated Thiophenes

Thiophene derivatives are a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of halogen atoms, particularly bromine and fluorine, provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The specific regioisomer, this compound, combines a bromine atom, a known participant in halogen bonding, with a highly electronegative fluorine atom, which can influence molecular conformation and engage in weak hydrogen bonds.

Understanding the three-dimensional structure of this molecule at the atomic level is paramount. Crystal structure analysis provides precise data on bond lengths, bond angles, and, most importantly, the arrangement of molecules in the solid state. This crystal packing is governed by a delicate balance of intermolecular forces that can offer insights into potential protein-ligand interactions and inform the design of next-generation materials and therapeutics.

Synthesis and Crystallization

The synthesis of polysubstituted thiophenes often requires regioselective strategies to install functional groups at specific positions.[1] A plausible route to this compound can be adapted from established methodologies for similar thiophene derivatives.[2]

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available fluorinated thiophene precursor, followed by metallation and subsequent functionalization. The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolates with substituted precursors, is another robust method for constructing such scaffolds.[1]

Experimental Protocol: Synthesis and Crystal Growth

The following is a generalized, yet detailed, protocol for the synthesis and subsequent crystallization required for XRD analysis.

Step 1: Synthesis of this compound

-

To a solution of a suitable 4-fluorothiophene-2-carboxylate precursor in a dry, aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (Argon), cool the reaction vessel to -78 °C.

-

Add a strong base, such as n-butyllithium, dropwise to facilitate lithiation at the 5-position.

-

After stirring for 1 hour, introduce a bromine source (e.g., N-Bromosuccinimide) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure ester.

Step 2: Single Crystal Growth

-

High-quality single crystals are essential for a successful XRD experiment.[3] The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

-

The saturated solution is filtered to remove any particulate matter.

-

The clear solution is then subjected to slow evaporation at room temperature in a loosely capped vial. This process can take several days to weeks.

-

Alternatively, vapor diffusion or slow cooling techniques can be employed to obtain diffraction-quality crystals.

-

Once formed, a well-defined single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[4]

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[5]

Experimental Workflow for Structural Determination

The following diagram outlines the standard workflow for determining a molecular structure using single-crystal X-ray crystallography.[6]

Data Collection and Refinement

A mounted crystal is placed in a diffractometer where it is cooled (typically to ~100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3] These raw data are then processed to determine the intensities and positions of the reflections. The structure is solved using direct methods or Patterson synthesis to overcome the "phase problem" and subsequently refined using full-matrix least-squares on F².[4]

Structural Analysis and Discussion

The following data is presented as a representative example for a substituted brominated thiophene derivative to illustrate the type of information obtained from a crystallographic study.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data defines the fundamental repeating unit (the unit cell) of the crystal.

| Parameter | Value |

| Chemical Formula | C₆H₄BrFO₂S |

| Formula Weight | 239.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 7.984(2) |

| c (Å) | 12.045(4) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 772.1(4) |

| Z | 4 |

| R-factor (R₁) | 0.0480 |

| wR₂ (all data) | 0.1275 |

Molecular Geometry

The analysis of the refined structure would reveal precise bond lengths and angles. For the thiophene ring, the bond lengths would indicate its aromatic character. The C-Br and C-F bond lengths would be consistent with values observed in other halogenated aromatic systems. The ester functional group would likely be coplanar with the thiophene ring to maximize π-conjugation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In a molecule like this compound, several key interactions are expected to play a role:

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. It would likely interact with an electronegative atom on an adjacent molecule, such as the oxygen of the carbonyl group (a Br···O interaction). The nature of C–Br···Br–C interactions is often dominated by dispersion forces with a significant electrostatic component.[7]

-

C–H···O Hydrogen Bonds: The hydrogen atoms on the thiophene ring or the methyl group can form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal lattice.

-

C–H···F Interactions: The role of fluorine in intermolecular interactions is complex.[8][9] Weak C–H···F hydrogen bonds may be present, contributing to the overall packing energy.

-

π-π Stacking: The planar thiophene rings could engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic molecules.

These interactions collectively guide the molecules to assemble into a highly ordered, three-dimensional supramolecular architecture. The study of these forces is crucial, as they provide a blueprint for crystal engineering and understanding molecular recognition phenomena.[10][11]

Conclusion

This technical guide has outlined the pathway to understanding the solid-state structure of this compound. From a plausible chemical synthesis and detailed crystallization protocol to the intricacies of single-crystal X-ray diffraction, we have detailed the necessary steps for structural elucidation. The analysis of the crystallographic data, focusing on molecular geometry and the landscape of intermolecular interactions, provides invaluable insights for medicinal chemists and materials scientists. A precise understanding of how halogen atoms like bromine and fluorine direct crystal packing is fundamental to the rational design of new molecules with tailored properties for advanced applications in drug development and beyond.

References

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC - Carleton College. Available at: [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. ACS Publications. Available at: [Link]

-

Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate. Available at: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Experimental setup for high-pressure single crystal diffraction at... ResearchGate. Available at: [Link]

-

Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. Available at: [Link]

-

Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. IUCr Journals. Available at: [Link]

-

Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][10]thieno[3,2-j]phenanthridine and (E). IUCrData. Available at: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective. Figshare. Available at: [Link]

-

The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. Available at: [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][10]thieno[3,2-j]phenanthridine and (E). SciSpace. Available at: [Link]

Sources

- 1. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. benchchem.com [benchchem.com]

- 7. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing Analytical Trust in Synthetic Chemistry

In the realm of modern drug discovery and materials science, the unequivocal structural verification of novel chemical entities is not merely a procedural formality but the bedrock of scientific integrity. Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a highly functionalized heterocyclic building block, presents a case study in the necessity of rigorous analytical chemistry. The strategic placement of its substituents—a bromine atom primed for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl ester for further derivatization—makes it a valuable synthon. However, this same structural complexity demands a multi-faceted spectroscopic approach to confirm its identity and purity, ensuring the reliability of downstream applications. This guide provides a detailed, experience-driven framework for the comprehensive spectroscopic characterization of this important molecule.

The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic compounds, offering an intricate map of the atomic connectivity. For this compound, a suite of NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

The proton NMR spectrum provides a first look at the molecule's structure. We anticipate two primary signals:

-

The Thiophene Proton (H-3): This lone aromatic proton is situated between the electron-withdrawing ester and the electronegative fluorine atom. Its resonance will appear downfield, and critically, it will be split into a doublet by the adjacent fluorine atom (a ³JH-F coupling).

-

The Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will present as a sharp singlet, characteristic of a methyl ester environment.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| Thiophene H-3 | 7.6 - 8.1 ppm | Doublet | ³JH-F ≈ 2-5 Hz |

| Methyl Ester (-OCH₃) | ~3.9 ppm | Singlet | N/A |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals every unique carbon environment within the molecule. Due to the low natural abundance of ¹³C, this technique is less sensitive than ¹H NMR but provides invaluable data.[1] The influence of fluorine is particularly pronounced here:

-

Carbon-Fluorine Coupling: The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond coupling (¹JC-F), appearing as a doublet. Adjacent carbons (C-3 and C-5) will show smaller, two-bond couplings (²JC-F).

-

Chemical Shifts: The carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the attached substituents.[1][2][3][4] The carbonyl carbon of the ester will be found significantly downfield.[1][2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ) | Multiplicity (from F-coupling) | Coupling Constant (J) |

| Carbonyl (-C =O) | 160 - 165 ppm | Singlet (or small doublet) | N/A |

| C-4 (-F) | 150 - 160 ppm | Doublet | ¹JC-F ≈ 240-260 Hz |

| C-2 (-CO₂Me) | 130 - 135 ppm | Doublet | ²JC-F ≈ 3-5 Hz |

| C-3 | 118 - 122 ppm | Doublet | ²JC-F ≈ 12-15 Hz |

| C-5 (-Br) | 108 - 112 ppm | Doublet | ³JC-F ≈ 4-6 Hz |

| Methyl (-OC H₃) | 52 - 54 ppm | Singlet | N/A |

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique. A single resonance is expected, which will be split into a doublet due to coupling with the vicinal H-3 proton. This provides unambiguous confirmation of the H-F spatial relationship.

Experimental Workflow: A Unified NMR Approach

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, MS offers particularly distinctive clues.

The Bromine Isotopic Signature

A key feature in the mass spectrum of this compound will be the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between isomers and compounds with the same nominal mass.

Table 3: Theoretical Exact Masses for Molecular Ion

| Ion Formula | Isotopic Composition | Calculated Exact Mass (m/z) |

| [C₆H₄⁷⁹BrFO₂S]⁺ | Standard Isotopes with ⁷⁹Br | ~253.9154 |

| [C₆H₄⁸¹BrFO₂S]⁺ | Standard Isotopes with ⁸¹Br | ~255.9134 |

Fragmentation Patterns

Under ionization, the molecule will break apart in a predictable manner, providing further structural evidence. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃, -31 Da) or the entire carbomethoxy group (•CO₂CH₃, -59 Da).

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1720-1740 cm⁻¹, indicative of the ester carbonyl group.[5]

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region will confirm the presence of the carbon-fluorine bond.

-

Thiophene Ring Vibrations: A series of absorptions in the fingerprint region (< 1500 cm⁻¹) will correspond to the C-C and C-S stretching and bending modes of the thiophene ring.

Logical Relationship: A Self-Validating Spectroscopic Triad

Caption: The interplay of NMR, MS, and IR spectroscopy provides a robust, self-validating framework for structural elucidation.

Conclusion: Synthesizing Data for Unambiguous Characterization

The thorough spectroscopic characterization of this compound is achieved not by a single technique, but by the thoughtful integration of NMR, MS, and IR data. NMR spectroscopy provides the detailed structural map, MS confirms the molecular formula with high fidelity, and IR offers rapid verification of the functional groups. This comprehensive approach ensures the identity, purity, and structural integrity of this versatile building block, empowering chemists to proceed with confidence in their synthetic endeavors. The principles and protocols outlined in this guide are broadly applicable to the characterization of other novel, highly functionalized small molecules.

References

A Comprehensive Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated thiophene derivative, has emerged as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the thiophene ring, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth overview of its commercial availability, key chemical characteristics, applications in drug discovery, and essential safety and handling protocols, tailored for professionals in the research and development sector. The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a versatile scaffold for constructing complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 395664-59-2. Its molecular structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 395664-59-2 |

| Molecular Formula | C₆H₄BrFO₂S |

| Molecular Weight | 239.06 g/mol |

| Appearance | Ask from supplier, typically a solid or oil |

| Boiling Point | 260 °C at 760 mmHg[1] |

| Density | 1.742 g/cm³[1] |

| Purity | Typically ≥97% |

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit both laboratory-scale research and larger-scale production needs. When sourcing this intermediate, it is crucial to verify the purity and analytical data provided by the supplier to ensure the integrity of subsequent synthetic work.

| Supplier | Website | Notes |

| ChemScene | Offers the compound with a purity of ≥97%. | |

| Henan CoreyChem Co., Ltd. | Provides the compound and specializes in custom synthesis and scale-up production. | |

| Aaronchem | Lists the compound with its key chemical identifiers. | |

| Apollo Scientific | A well-established supplier of fine chemicals and intermediates. | |

| Alchem Pharmtech | Provides detailed chemical properties and safety information. |

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key building block for active pharmaceutical ingredients (APIs). The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives are integral to a number of approved drugs.

Keystone Intermediate in the Synthesis of Canagliflozin

A prominent example of its application is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. While various synthetic routes to Canagliflozin exist, the core thiophene structure is a constant. The bromo and fluoro substituents on the thiophene ring of this compound offer strategic points for chemical modification, ultimately leading to the final drug substance.

Below is a conceptual workflow illustrating the pivotal role of thiophene intermediates in the synthesis of Canagliflozin.

Caption: Synthetic workflow for Canagliflozin.

Potential in Suzuki Coupling Reactions

The presence of a bromine atom on the thiophene ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2][3] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring.

The general mechanism for a Suzuki coupling reaction is depicted below:

Caption: Mechanism of the Suzuki coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

The following is a general, representative protocol for a Suzuki coupling reaction using a bromothiophene derivative. Note: This is a generalized procedure and should be optimized for specific substrates and desired outcomes.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The solvent should be degassed prior to use.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

Hazard Identification:

-

While a specific GHS classification for this exact compound is not universally available, related brominated and fluorinated organic compounds are often classified as irritants to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical advice.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined reactivity, especially in cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular targets. A thorough understanding of its chemical properties, commercial availability, and safe handling practices is essential for researchers and scientists aiming to leverage this potent intermediate in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized intermediates is set to increase, solidifying the role of this compound in the future of medicinal chemistry.

References

- Google Patents.

-

Semantic Scholar. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2. [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. This compound, CasNo.395664-59-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated heterocyclic compound of significant interest in synthetic chemistry. As a functionalized thiophene, it serves as a versatile building block for the development of novel pharmaceutical agents and advanced organic materials. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's chemical reactivity, potential applications in drug discovery and materials science, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science who require a thorough understanding of this compound's properties and utility.

Introduction: The Significance of Polysubstituted Thiophenes

Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, primarily due to their wide range of biological activities and unique electronic properties. The thiophene ring is considered a bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of the thiophene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in the design of targeted therapeutics and functional materials.

This compound is a polysubstituted thiophene that presents multiple points for chemical modification. The presence of a bromine atom, a fluorine atom, and a methyl ester group on the thiophene core makes it a highly valuable intermediate for complex molecular syntheses. The bromine atom can participate in various cross-coupling reactions, the fluorine atom can modulate the compound's lipophilicity and metabolic stability, and the ester group can be hydrolyzed or converted into other functional groups. This guide aims to provide a detailed technical resource on this compound for researchers leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms:

-

2-Thiophenecarboxylic acid, 5-bromo-4-fluoro-, methyl ester

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 395664-59-2 | Chemical Abstracts Service |

| Molecular Formula | C₆H₄BrFO₂S | Calculated |

| Molecular Weight | 239.06 g/mol | Calculated |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Boiling Point | ~260 °C at 760 mmHg | Estimated based on similar compounds |

| Density | ~1.74 g/cm³ | Estimated based on similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water | General chemical principles |

Synthesis and Mechanism

Proposed Synthetic Pathway